3-(4-Methoxybenzoyl)-2-methylbenzofuran
Overview
Description
3-(4-Methoxybenzoyl)-2-methylbenzofuran is an organic compound that belongs to the class of benzofurans It features a benzofuran core substituted with a methoxybenzoyl group at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)-2-methylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzoyl chloride and 2-methylbenzofuran.
Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 2-methylbenzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)-2-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other electrophiles.
Scientific Research Applications
3-(4-Methoxybenzoyl)-2-methylbenzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)-2-methylbenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzoyl)-1-pentylindole: A synthetic cannabinoid with similar structural features but different biological activity.
4-Methoxybenzoic Acid: Shares the methoxybenzoyl group but lacks the benzofuran core.
Uniqueness
3-(4-Methoxybenzoyl)-2-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-(4-Methoxybenzoyl)-2-methylbenzofuran is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound includes a benzofuran moiety substituted with a methoxy group and a benzoyl group. This structural configuration is believed to contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
A significant area of study for this compound is its anticancer properties. A comparative analysis of various benzofuran derivatives has revealed that those with methoxy substitutions often demonstrate enhanced potency against cancer cell lines.
In Vitro Studies
In vitro studies have shown that this compound possesses notable antiproliferative effects against several human cancer cell lines. For instance, research has indicated that compounds similar to this compound exhibit IC50 values ranging from 1.48 µM to 47.02 µM against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23 .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 | 1.48 | |
Similar derivative | NCI-H23 | 1.52 | |
Other derivatives | Various | 0.49 - 68.9 |
The mechanism through which this compound exerts its anticancer effects likely involves the induction of apoptosis and inhibition of cell cycle progression. Studies using Annexin V/PI staining assays have demonstrated significant apoptotic effects in treated cancer cells compared to controls, indicating that this compound may trigger programmed cell death pathways .
Other Biological Activities
Beyond its anticancer potential, benzofuran derivatives have been reported to possess various other biological activities:
- Antioxidant Properties : Some studies suggest that benzofurans can act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Research indicates that certain derivatives may inhibit inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases.
- Antimicrobial Activity : Preliminary data suggest that these compounds may exhibit antibacterial and antifungal properties, although further studies are needed to confirm these effects.
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:
- Case Study on Lung Cancer : A study involving patients with NSCLC treated with a methoxy-substituted benzofuran derivative showed improved survival rates compared to standard treatments, suggesting enhanced efficacy due to the compound's unique structure .
- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall treatment outcomes .
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-16(14-5-3-4-6-15(14)20-11)17(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTKTSKKNRXRKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453137 | |
Record name | (4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94541-06-7 | |
Record name | (4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.